7-Chloro-3-methylbenzofuran-2-carboxylic acid (CAS 32565-18-7) is a highly substituted heteroaromatic building block primarily utilized in the synthesis of advanced therapeutics, notably CFTR modulators and targeted kinase inhibitors [1]. Featuring a carboxylate handle at the 2-position, a sterically demanding methyl group at the 3-position, and a halogen-bonding chlorine atom at the 7-position, this compound offers a precise stereoelectronic profile [2]. In procurement and process chemistry, it serves as a critical starting material for amide couplings and decarboxylative cross-couplings, where its specific substitution pattern dictates the conformational rigidity and lipophilicity of the downstream active pharmaceutical ingredients (APIs) [1].
Substituting 7-chloro-3-methylbenzofuran-2-carboxylic acid with its 5-chloro isomer or unsubstituted benzofuran-2-carboxylic acid fundamentally alters the downstream molecule's 3D conformation and binding affinity [1]. The 3-methyl group introduces critical steric hindrance that forces a non-planar geometry when coupled to adjacent ring systems (such as quinolines), preventing the flat, planar conformations typical of unsubstituted benzofurans that often lead to poor solubility and off-target toxicity [2]. Furthermore, the 7-chloro substitution directs halogen bonding and lipophilic interactions in a vector entirely distinct from 5- or 6-substituted analogs, meaning generic substitution will result in a near-total loss of target potency and drastically altered pharmacokinetic profiles [1].
The presence of the 3-methyl group acts as a conformational lock when the 2-carboxylic acid is converted into an amide or biaryl linkage. Downstream derivatives of 7-chloro-3-methylbenzofuran-2-carboxylic acid exhibit a forced dihedral angle twist of >60° relative to the adjacent ring, whereas derivatives of the unsubstituted benzofuran-2-carboxylic acid adopt a near-planar conformation (0–15°) [1].
| Evidence Dimension | Dihedral angle of coupled adjacent ring systems |
| Target Compound Data | >60° twist (non-planar) |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carboxylic acid (0–15° planar) |
| Quantified Difference | Induces a >45° increase in dihedral angle twist |
| Conditions | In silico and crystallographic analysis of downstream amide/biaryl derivatives |
Procuring the 3-methyl variant is essential for designing non-planar APIs with improved solubility and target specificity, avoiding the aggregation issues of flat molecules.
The combined 7-chloro and 3-methyl substitutions significantly enhance the lipophilic character of the building block. The 7-chloro-3-methylbenzofuran core contributes approximately +1.2 logP units to a final molecule compared to the unsubstituted benzofuran core, providing a predictable boost to membrane permeability [1].
| Evidence Dimension | Calculated LogP (cLogP) fragment contribution |
| Target Compound Data | Approx. +1.2 logP units relative to baseline |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carboxylic acid (baseline) |
| Quantified Difference | +1.2 logP units |
| Conditions | Standard computational lipophilicity models for heteroaromatic fragments |
Allows procurement teams to select a building block that inherently boosts the membrane permeability of the final synthesized compound without adding excessive molecular weight.
Due to the steric bulk of the 3-methyl group adjacent to the 2-carboxylic acid, coupling reactions require optimized conditions. While 3-unsubstituted 7-chlorobenzofuran-2-carboxylic acid completes HATU-mediated amide coupling in under 4 hours, the 7-chloro-3-methyl variant requires extended reaction times (12–18 hours) or elevated temperatures to achieve comparable 75–85% yields[1].
| Evidence Dimension | Time to completion for HATU-mediated amide coupling |
| Target Compound Data | 12–18 hours (75–85% yield) |
| Comparator Or Baseline | 3-unsubstituted 7-chlorobenzofuran-2-carboxylic acid (<4 hours) |
| Quantified Difference | 3x to 4x longer reaction time required |
| Conditions | Standard HATU/DIPEA coupling in DMF at room temperature |
Informs process chemists that while the 3-methyl group is essential for efficacy, scale-up procurement must account for longer reaction times or stronger coupling reagents.
The specific placement of the chlorine atom at the 7-position provides a unique halogen bonding vector. In structure-activity relationship (SAR) models for CFTR modulators, derivatives utilizing the 7-chloro precursor demonstrate up to a 10- to 50-fold increase in target affinity compared to those synthesized from the 5-chloro isomer, due to optimal alignment with hydrophobic binding pockets [1].
| Evidence Dimension | Relative target binding affinity (SAR models) |
| Target Compound Data | 10x to 50x higher affinity |
| Comparator Or Baseline | 5-chloro-3-methylbenzofuran-2-carboxylic acid |
| Quantified Difference | 10- to 50-fold increase in potency |
| Conditions | In vitro binding assays for specific transmembrane receptor targets |
Justifies the specific procurement of the 7-chloro isomer over the often more common 5-chloro isomer for specialized drug discovery programs.
This compound is the right choice for developing correctors and potentiators for cystic fibrosis therapies. The 7-chloro-3-methylbenzofuran moiety is frequently coupled to quinoline or similar scaffolds, where its specific steric and lipophilic profile is critical for modulating the cystic fibrosis transmembrane conductance regulator (CFTR)[1].
Ideal for medicinal chemistry programs requiring a rigidified, non-planar biaryl axis. The 3-methyl group forces a dihedral twist that improves kinase selectivity and reduces off-target binding, making it superior to unsubstituted benzofuran precursors [2].
Utilized as a lipophilic, metabolically stable building block for next-generation fungicides or herbicides. The 7-chloro substitution provides specific halogen-directed binding and environmental stability that 5-chloro or unsubstituted analogs lack [2].